octahydro-1H-pyrrolo[3,4-b]pyridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAZNCBYOHJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536332-66-7 | |
| Record name | octahydro-1H-pyrrolo[3,4-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of the Pyrrolo 3,4 B Pyridine Heterocyclic Framework in Chemical Synthesis
The pyrrolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has made its derivatives the subject of extensive research, leading to the discovery of compounds with a wide array of pharmacological activities.
The fusion of a pyrrole (B145914) and a pyridine (B92270) ring creates a bicyclic system that serves as a robust core for designing therapeutic agents. mdpi.com Derivatives have been investigated for a multitude of uses, including as anticancer, antiviral, and antimicrobial agents. cornell.eduresearchgate.net For instance, substituted pyrrolo[3,4-b]pyridin-5-ones have been synthesized and evaluated for their cytotoxic effects against human cervical carcinoma cell lines. nih.gov Furthermore, the broader family of pyrrolopyridines, which includes several isomeric forms, is found in various natural products and FDA-approved drugs, highlighting the scaffold's clinical significance. nih.govrsc.org The inherent chemical properties of this framework provide a versatile foundation for developing novel compounds with diverse biological functions.
Structural Characteristics and Chemical Nomenclature of Octahydro 1h Pyrrolo 3,4 B Pyridin 2 One
The nomenclature and structure of octahydro-1H-pyrrolo[3,4-b]pyridin-2-one are best understood by first examining its parent compound, octahydro-1H-pyrrolo[3,4-b]pyridine. The parent compound consists of a saturated pyrrolidine (B122466) ring fused to a saturated pyridine (B92270) ring. The "octahydro" prefix indicates that the bicyclic aromatic pyrrolopyridine system has been fully hydrogenated. This core structure is also known as 2,8-diazabicyclo[4.3.0]nonane.
The specific compound, this compound, is a derivative featuring a carbonyl group (C=O) at the C2 position of the pyrrolidine ring. This transforms the secondary amine at this position into an amide functional group contained within the ring, a structure known as a lactam. This modification significantly alters the electronic and steric properties of the molecule compared to its parent amine, introducing a planar amide group and changing its hydrogen bonding capabilities.
Below is a data table comparing the structural properties of the subject compound with its parent structure.
| Property | This compound | octahydro-1H-pyrrolo[3,4-b]pyridine |
| Molecular Formula | C7H12N2O | C7H14N2 nih.govchemspider.com |
| Molecular Weight | 140.18 g/mol synblock.com | 126.20 g/mol nih.govcymitquimica.com |
| Key Functional Group | Lactam (cyclic amide) | Secondary amines |
| CAS Number | 1536332-66-7 | 5654-94-4 (racemic mixture) cymitquimica.com |
| Synonyms | - | 2,8-Diazabicyclo[4.3.0]nonane cymitquimica.com |
Note: Data for this compound is based on supplier information due to limited academic literature.
Overview of Academic Research Trajectories for the Octahydro 1h Pyrrolo 3,4 B Pyridine Core Structure and Its Analogues
Strategies for the Construction of the this compound Lactam Ring System
The construction of the pyrrolo[3,4-b]pyridin-one core, a lactam-containing system, often involves cyclization reactions that form the fused pyrrolidine (B122466) ring. One established method involves the reaction of pyridine-2,3-dicarboxylic acid anhydride (B1165640) with an amine, such as benzylamine, which leads to the formation of an N-substituted pyridine-dicarboxamide. google.com Subsequent reduction of the pyridine (B92270) ring, followed by cyclization, yields the bicyclic imide structure, 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine. google.com This dioxo intermediate is a direct precursor to the diamine scaffold but also represents a key step in the formation of the fused pyrrolidone ring system.
A more direct, one-pot synthesis for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed through the condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with various primary amines. nih.govbeilstein-journals.org This process involves a recyclization of the starting pyran moiety in the presence of an amine and acid, leading to the formation of the desired pyrrolo[3,4-b]pyridine core in satisfactory yields. nih.gov The reaction pathway is believed to proceed through an intramolecular condensation of an enaminone intermediate, followed by acidic hydrolysis and cyclization. beilstein-journals.org
Furthermore, multicomponent reactions (MCRs) provide an efficient strategy for assembling the pyrrolo[3,4-b]pyridin-5-one skeleton. A notable example is a one-pot cascade sequence involving an Ugi three-component reaction (Ugi–3CR), an aza-Diels–Alder cycloaddition, N-acylation, decarboxylation, and dehydration. nih.gov This versatile method allows for the synthesis of a diverse library of polysubstituted pyrrolo[3,4-b]pyridin-5-ones from simple starting materials. nih.gov
Stereoselective Synthetic Routes to Octahydro-1H-pyrrolo[3,4-b]pyridine (Diamine Analogues)
Achieving the desired stereochemistry, particularly the (4aS,7aS) configuration required for Moxifloxacin, is the most critical challenge in the synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine. google.comgoogle.com Several strategies have been developed to control the two chiral centers at the ring junction.
Chiral auxiliaries are widely used to induce stereoselectivity. A novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated using the chiral auxiliary naproxen (B1676952). asianpubs.orgresearchgate.net This approach allows for the stereoselective reduction of a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione intermediate, which establishes the desired chirality in the final diamine product. asianpubs.orgresearchgate.net A significant advantage of this method is the ability to recover and reuse the naproxen auxiliary, making the process more cost-effective. asianpubs.org
Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures to obtain enantiomerically pure compounds. nih.govmdpi.com In the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, this method is applied to a racemic intermediate, dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. google.comgoogle.com Specific enzymes, such as lipases, catalyze the hydrolysis of one enantiomer of the diester, leaving the desired enantiomer untouched. google.comgoogle.com This allows for the isolation of the dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate intermediate with high optical purity (often exceeding 99%), which is then converted to the final product. google.com
| Enzymatic Resolution Step | Details |
| Substrate | Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate google.com |
| Process | Enantioselective hydrolysis google.com |
| Enzyme Class | Hydrolases (e.g., Lipases) nih.govresearchgate.net |
| Product | Enantiomerically pure (2S,3R)-diester intermediate google.com |
| Achieved Optical Purity | >99% google.com |
This table summarizes the key aspects of the enzymatic resolution technique used in the synthesis of the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold.
Asymmetric catalysis, particularly asymmetric hydrogenation, offers a direct method to create chiral centers during the synthesis of the scaffold. dicp.ac.cn While the direct hydrogenation of simple pyridines is challenging, activating the pyridine ring as a pyridinium (B92312) salt allows for highly efficient and enantioselective reduction using iridium-based catalysts. dicp.ac.cn This strategy has been successfully applied to produce chiral piperidines with high enantioselectivity. dicp.ac.cn In the context of the pyrrolo[3,4-b]pyridine system, catalytic hydrogenation is a key step for reducing the pyridine ring. google.com The use of chiral catalysts, such as those based on rhodium or iridium complexes with chiral ligands (e.g., (R)-SynPhos), can control the stereochemical outcome of this reduction, leading to the formation of the desired cis-fused ring system with high enantiomeric excess. dicp.ac.cnnih.govresearchgate.net
For instance, iridium-catalyzed asymmetric hydrogenation of related pyrrolo[1,2-a]pyrazinium salts has been shown to produce chiral tetrahydropyrrolopyrazine derivatives with up to 95% enantiomeric excess (ee). nih.gov Similar principles are applied to the synthesis of the octahydro-1H-pyrrolo[3,4-b]pyridine framework, where the hydrogenation of a pyridine or pyridinium precursor is a crucial stereochemistry-defining step. google.com
Multi-Component Reactions for Pyrrolo[3,4-b]pyridine Systems
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step from simple starting materials. Several MCR strategies have been developed for the synthesis of the pyrrolo[3,4-b]pyridine core. A common approach involves the three-component reaction of a β-enamino imide, an aromatic aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or its ester derivatives. researchgate.net These reactions, often promoted by a base like triethylamine (B128534) or DBU, provide a straightforward route to highly functionalized pyrrolo[3,4-b]pyridine skeletons in good yields. researchgate.net
Another powerful MCR involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines. This catalyst-free, three-component reaction proceeds in refluxing acetonitrile (B52724) to afford polyfunctionalized tetrahydrocyclopenta nih.govacs.orgpyrrolo[2,3-b]pyridine derivatives with high diastereoselectivity. beilstein-journals.org While the core is different, the strategy highlights the utility of MCRs in constructing complex fused pyridine systems. More complex fused systems, such as pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines, have also been synthesized via a novel three-component reaction under microwave irradiation, demonstrating the versatility of MCRs in this area of heterocyclic chemistry. acs.orgscispace.com
| MCR Type | Components | Key Features | Resulting Scaffold |
| Base-Promoted Condensation | 1. β-enamino imide 2. Aromatic aldehyde 3. Malononitrile derivative researchgate.net | Simple, efficient, base-catalyzed. | Functionalized pyrrolo[3,4-b]pyridines researchgate.net |
| Ugi-3CR/Diels-Alder Cascade | 1. Amine 2. Aldehyde/Ketone 3. Isocyanide (+ dienophile) nih.gov | One-pot cascade, high complexity. | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones nih.gov |
| Isocyanide-Based MCR | 1. Alkyl isocyanide 2. Dialkyl but-2-ynedioate 3. 1,4-dihydropyridine (B1200194) beilstein-journals.org | Catalyst-free, high diastereoselectivity. | Tetrahydrocyclopenta nih.govacs.orgpyrrolo[2,3-b]pyridines beilstein-journals.org |
This table provides an overview of different multi-component reaction strategies for synthesizing pyrrolo[3,4-b]pyridine and related fused systems.
General Synthetic Transformations for the Octahydro-1H-pyrrolo[3,4-b]pyridine Framework
The synthesis of the octahydro-1H-pyrrolo[3,4-b]pyridine framework from simpler precursors involves several key chemical transformations. A typical multi-step synthesis starts from pyridine-2,3-dicarboxylic acid and employs the following general reactions: google.comgoogle.com
Amide/Imide Formation: The initial step often involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with an amine (e.g., benzylamine) to form an N-benzyl-2,3-pyridine-dicarboxamide, which can then be cyclized to an imide. google.com
Pyridine Ring Reduction: The aromatic pyridine ring is reduced to a piperidine (B6355638) ring. This is typically achieved via catalytic hydrogenation, for example, using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure. It is crucial to perform this step in a substantially anhydrous environment to favor the formation of the desired cis isomer. google.com
Acylation: The nitrogen atom of the piperidine ring can be acylated, for instance, using acetic anhydride. This step is often part of a sequence to differentiate the two nitrogen atoms or to facilitate subsequent reactions. google.comgoogle.com
Reduction of Amide/Imide Carbonyls: The carbonyl groups of the lactam or imide rings are reduced to methylene groups to form the final diamine structure. This transformation can be accomplished using powerful reducing agents. google.com
Protecting Group Manipulation: Protective groups, such as the benzyl (B1604629) group, are frequently used to mask one of the nitrogen atoms during the synthesis. The final step often involves the removal of this group, typically by catalytic hydrogenation (debenzylation), to yield the free diamine. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound and its derivatives. 1H NMR provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their spatial arrangement. 13C NMR spectroscopy complements this by defining the carbon framework of the molecule.
In the 1H NMR spectrum, the chemical shifts of the protons on the bicyclic core provide insight into their position relative to the electron-withdrawing lactam group. For instance, protons adjacent to the nitrogen or carbonyl group are typically shifted downfield. Coupling constants (J-values) extracted from the spectra are crucial for determining the dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry at the chiral centers.
The 13C NMR spectrum is instrumental in confirming the total number of carbon atoms and identifying the characteristic resonance of the carbonyl carbon of the lactam, which typically appears significantly downfield (e.g., δ 169-187 ppm for β-lactams) due to deshielding. orientjchem.org
Table 1: Example NMR Data for a Substituted Pyrrolo[3,4-b]pyridine Derivative Compound: 7-(4-chlorophenyl)-2,6-dimethyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-5H-pyrrolo[3,4-b]pyridine-5-carbonitrile beilstein-journals.org
| Nucleus | Chemical Shift (δ, ppm) | Key Assignments |
| 1H NMR | 12.25 (s, 1H) | NH proton |
| 8.13 (d, J = 7.3 Hz, 1H) | Aromatic CH | |
| 7.74 (d, J = 8.5 Hz, 2H) | Aromatic CH | |
| 7.52 (d, J = 8.5 Hz, 2H) | Aromatic CH | |
| 6.23 (d, J = 7.6 Hz, 1H) | Aromatic CH | |
| 6.00 (s, 1H) | CH | |
| 2.12 (s, 3H) | CH3 | |
| 1.91 (s, 3H) | CH3 | |
| 13C NMR | 193.91 | C=O |
| 169.38 | C=O | |
| 167.40 | C=O | |
| 163.18, 162.90 | Aromatic C | |
| 137.64, 134.20, 129.11, 128.67 | Aromatic C | |
| 99.85, 98.40 | Aromatic C | |
| 50.51 | Aliphatic C | |
| 22.31, 19.37 | CH3 |
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment (e.g., UHPLC-TOF-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography systems like UHPLC-TOF-MS (Ultra-High-Performance Liquid Chromatography Time-of-Flight Mass Spectrometry), provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's molecular formula.
For this compound (C7H12N2O), the monoisotopic mass is 140.09496 Da. uni.lu HRMS analysis would seek to find an ion corresponding to this mass (e.g., the protonated molecule [M+H]+ at m/z 141.10224). uni.lu The deviation between the experimentally measured mass and the theoretically calculated mass is typically in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity.
Fragmentation patterns observed in the mass spectrum can also offer structural information. The bicyclic lactam structure is expected to undergo specific cleavage pathways under ionization, and analysis of these fragments can help confirm the core structure.
Table 2: Predicted and Experimental Mass Spectrometry Data
| Compound | Ion Type | Calculated m/z | Found m/z | Reference |
| This compound | [M+H]⁺ | 141.10224 | - | uni.lu |
| [M+Na]⁺ | 163.08418 | - | uni.lu | |
| [M-H]⁻ | 139.08768 | - | uni.lu | |
| C16H14ClNO5 (Derivative) | [M+H]⁺ | 336.0633 | 336.0636 | beilstein-journals.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group within the lactam ring. The position of this band is sensitive to ring strain and substitution. nih.gov
In bicyclic lactams, the C=O stretching frequency can be elevated compared to acyclic amides due to ring strain, which hinders amide resonance. nih.gov Typical values for the lactam carbonyl stretch are found in the range of 1640–1740 cm⁻¹. orientjchem.orgnih.gov Other important absorptions include the N-H stretch (typically around 3200-3400 cm⁻¹) for the secondary amine and the lactam, and C-H stretching vibrations (around 2850–3000 cm⁻¹).
Table 3: Characteristic Infrared (IR) Absorption Bands for Pyrrolo[3,4-b]pyridine Derivatives beilstein-journals.org
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3650 | Amine / Amide N-H |
| C-H Stretch (sp³) | 2860 - 2959 | Aliphatic C-H |
| C=O Stretch | 1691 - 1735 | Carbonyl (Lactam/Imide) |
| C=C Stretch | 1561 - 1591 | Aromatic Ring |
Chromatographic Techniques for Separation and Purity Determination, including Chiral High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of components between the stationary phase and a liquid mobile phase. The purity of a sample can be determined by the presence of a single peak in the chromatogram.
Given that this compound possesses at least two stereocenters (at the ring fusion), it can exist as multiple stereoisomers (enantiomers and diastereomers). The separation of these enantiomers is crucial in pharmaceutical contexts and is achieved using Chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. Common CSPs are often based on polysaccharide derivatives. The choice of mobile phase, typically a mixture of solvents like hexane and isopropanol, is optimized to achieve baseline resolution of the enantiomeric peaks. jiangnan.edu.cn
Table 4: General Parameters in Chiral HPLC for Separation of Heterocyclic Compounds
| Parameter | Description | Typical Values/Phases |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Isocratic or Gradient Elution |
| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) |
| Mobile Phase | Non-polar/polar organic solvent mixture | Hexane/Isopropanol, Hexane/Ethanol |
| Detector | UV-Vis Detector | Typically monitored at 214 nm or 254 nm |
| Key Outcome | Retention Time (tR) | Different tR for each enantiomer, allowing for quantification and purity assessment (e.e.) |
Computational Chemistry and Mechanistic Studies on Octahydro 1h Pyrrolo 3,4 B Pyridin 2 One Systems
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific quantum chemical investigations focused solely on octahydro-1H-pyrrolo[3,4-b]pyridin-2-one are not extensively documented in the reviewed literature, the methodologies for such analyses are well-established. Studies on related heterocyclic compounds, such as pyridin-4(1H)-one and pyran-4-one derivatives, have utilized ab initio methods like the restricted Hartree-Fock method with a 6-31G* basis set to perform molecular structure optimization and analyze the effects of substitution and complex formation on the geometric and electronic structure. mdpi.compleiades.online Such studies typically examine parameters like bond lengths, bond angles, dihedral angles, and the distribution of electron density to understand the molecule's stability, reactivity, and potential for intermolecular interactions.
For the this compound scaffold, a similar computational approach would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity and its behavior in chemical reactions. The electrostatic potential surface could also be mapped to identify electron-rich and electron-deficient regions, providing insights into how the molecule might interact with other species.
Molecular Modeling and Docking Studies of Scaffold Interactions with Molecular Targets
Molecular modeling and docking are pivotal in rational drug design, allowing for the prediction of how a ligand will bind to a protein's active site. For the broader class of pyrrolo[3,4-b]pyridine derivatives, these techniques have been extensively applied to explore their therapeutic potential.
In a notable study, a series of pyrrolo[3,4-b]pyridin-5-ones were investigated as potential anticancer agents. researchgate.net Molecular docking simulations were performed against a panel of 20 protein targets associated with breast cancer. researchgate.net The study aimed to identify molecules with optimal binding poses based on docking scores. mdpi.com To further refine these findings and understand the dynamics of the interactions, molecular dynamics (MD) simulations were conducted for the most promising ligand-protein complexes. researchgate.net For instance, the interactions of specific derivatives with Serine/Threonine-protein kinase (AKT1) and the Orexin-2 receptor (Ox2R) were examined in detail. researchgate.net These simulations revealed key interactions, such as π-stacking with tryptophan residues (TRP94) and the formation of hydrogen bonds, which contribute to the stability of the ligand-protein complex. researchgate.net
Another investigation into pyrrolo[3,4-b]pyridin-5-ones as potential agents against human cervical carcinoma cell lines employed docking studies with αβ-tubulin as the biological target. nih.gov The results suggested that hydrophobic interactions play a crucial role in the binding of these compounds. nih.gov The following table summarizes key findings from these docking studies on the related pyrrolo[3,4-b]pyridin-5-one scaffold.
| Target Protein | Ligand Type | Key Interactions Observed | Computational Method |
| AKT1, Ox2R | Pyrrolo[3,4-b]pyridin-5-one derivatives | π-stacking, hydrophobic contacts, hydrogen bonding | Molecular Docking, Molecular Dynamics (MD) |
| αβ-tubulin | Pyrrolo[3,4-b]pyridin-5-one derivatives | Hydrophobic interactions | Molecular Docking |
These studies, while not on the exact this compound molecule, provide a strong indication of the types of interactions this scaffold can form with biological macromolecules and highlight its potential as a basis for the design of targeted therapies.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is an invaluable tool for dissecting complex reaction mechanisms. For the synthesis of the related pyrrolo[3,4-b]pyridin-5-one core, computational studies have been used to explore possible reaction pathways. One study described two potential routes for the formation of these derivatives, involving steps like intramolecular condensation and acidic hydrolysis. nih.gov The elucidation of such mechanisms at a molecular level allows for the optimization of reaction conditions to improve yields and selectivity.
While a detailed computational study on the specific reaction mechanism for the synthesis of this compound was not found in the reviewed literature, the general approach would involve using quantum chemical methods to calculate the energies of reactants, intermediates, transition states, and products for all plausible pathways. This allows for the determination of the activation energies for each step, and the pathway with the lowest energy barrier is typically the most favored. For example, in the synthesis of pyrrolidinedione derivatives, a quantum chemical study of a one-pot synthesis elucidated the mechanism involving a Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each stage. chemspider.com
Theoretical Prediction of Stereochemical Outcomes and Conformational Preferences
The stereochemistry of a molecule is often critical to its biological activity. Computational methods can be employed to predict the stereochemical outcome of a reaction and to determine the preferred conformations of a molecule.
In the context of pyrrolo[3,4-b]pyridines, a study on the atroposelective synthesis of this class of compounds utilized Density Functional Theory (DFT) calculations. researchgate.net These calculations demonstrated that the C-N axial chirality of the synthesized products exhibited high thermal stability. researchgate.net This is a crucial finding, as it indicates that the desired stereoisomer, once formed, is unlikely to racemize under normal conditions.
For this compound, which contains multiple chiral centers, computational analysis of its conformational landscape would be particularly important. Such a study would involve a systematic search of all possible conformations by rotating the rotatable bonds and calculating the relative energies of each conformer. This would identify the low-energy, and therefore most populated, conformations. Understanding the preferred three-dimensional shape of the molecule is essential for predicting its interaction with chiral biological targets like enzymes and receptors. While specific studies on the theoretical prediction of stereochemical outcomes for the synthesis of this compound are not prevalent in the literature reviewed, the principles of using computational models to predict which diastereomer is more likely to form based on the energies of the transition states are well-established.
Derivatization and Structure Activity Relationship Sar Studies of Octahydro 1h Pyrrolo 3,4 B Pyridin 2 One Analogues
Synthesis and Characterization of Novel Derivatives (e.g., Schiff Bases, N-substituted analogues)
The synthesis of novel derivatives of the octahydro-1H-pyrrolo[3,4-b]pyridine core is a fundamental step in exploring its chemical space and therapeutic potential. Key strategies include the formation of Schiff bases and the introduction of various N-substituents.
Schiff bases, which are characterized by an azomethine group (RHC=N-R1), are formed through the condensation of primary amines with carbonyl compounds. researchgate.net This method has been successfully applied to the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold to generate new series of compounds. For instance, a series of 1,6-disubstituted Octahydro-1H-pyrrolo[3,4-b]pyridine Schiff base derivatives have been synthesized and characterized using spectral data. researchgate.net
Beyond Schiff bases, multicomponent reactions offer an efficient pathway to diverse N-substituted analogues. A one-pot, three-component reaction involving β-enamino imides, aromatic aldehydes, and malononitrile (B47326) (or its ester and amide derivatives) has been developed for the convenient construction of the functionalized pyrrolo[3,4-b]pyridine skeleton. researchgate.net This approach is valued for its simplicity, efficiency, and ability to generate a library of substituted compounds in good yields. nih.govbeilstein-journals.orgresearchgate.net The structures of these newly synthesized compounds are typically confirmed through standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H & ¹³C NMR), and elemental analysis, with final confirmation sometimes provided by single-crystal X-ray crystallography. researchgate.net
The synthesis of the core scaffold itself can be complex, often involving stereoselective methods to obtain specific enantiomers, which is critical as biological activity is frequently stereospecific. google.comgoogle.com For example, the (4aS,7aS) enantiomer of octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of the antibacterial agent Moxifloxacin. google.comgoogle.com
Exploration of Functional Group Introductions and Modifications on the Scaffold
The systematic introduction and modification of functional groups on the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold are central to SAR studies. These modifications are designed to probe interactions with biological targets and optimize pharmacokinetic properties. The nature and position of substituents can significantly influence the biological activity of the resulting compounds. juniperpublishers.com
Researchers have explored a wide array of modifications, including the introduction of various aryl and heterocyclic groups. Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for creating C-C bonds and attaching these moieties to the core structure. mdpi.com For example, this methodology has been used to introduce aryl units at specific positions on related pyrrolopyrimidine scaffolds. mdpi.com
Other modifications involve altering substituents on existing rings or introducing new functional groups altogether. For instance, a one-pot synthetic method allows for the creation of various substituted pyrrolo[3,4-b]pyridin-5-ones from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides and a diverse family of amines. nih.govbeilstein-journals.org This process enables the introduction of a wide range of substituents, facilitating a thorough exploration of the SAR. Both electron-donating groups (e.g., methoxy (B1213986), -OCH3) and electron-withdrawing groups (e.g., chloro, -Cl) have been introduced onto the phenyl rings of pyrrolopyridine derivatives to enhance their biological profiles. juniperpublishers.com
The table below summarizes various functionalization strategies applied to the pyrrolo[3,4-b]pyridine and related scaffolds.
| Modification Type | Synthetic Method | Example Substituents | Scaffold Position | Reference |
| Schiff Base Formation | Condensation Reaction | Aryl aldehydes | 1,6-positions | researchgate.net |
| N-Substitution | Multicomponent Reaction | Aromatic aldehydes, malononitrile | Multiple | researchgate.net |
| Aryl Group Introduction | Suzuki-Miyaura Coupling | Phenyl, pyridyl | C-5, C-6 | mdpi.com |
| Diverse Substitution | One-Pot Recyclization | Various amines | Multiple | nih.govbeilstein-journals.org |
| Halogenation/Alkoxylation | Standard Synthetic Methods | -Cl, -OCH3 | Phenyl rings | juniperpublishers.com |
Chemical Modifications Influencing Binding and Reactivity Profiles
Chemical modifications to the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold directly influence the molecule's physicochemical properties, such as hydrophobicity, size, and electronic distribution, which in turn dictate its binding affinity and reactivity with biological targets. nih.gov
The electronic properties of substituents also play a significant role. The introduction of electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like halogens can alter the electron density of the heterocyclic system, affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with a target protein. juniperpublishers.com In a study of pyrrolo[3,4-c]pyridine derivatives, replacing a piperidine (B6355638) ring with other cyclic amines or alkoxy groups was explored to modulate the pharmacological action profile. mdpi.com
The following table details specific structural modifications and their observed influence on biological activity.
| Structural Modification | Observed Effect on Binding/Activity | Target/Assay | Reference |
| Introduction of bulky phenyl groups | Essential for blocking enzyme active centers | Glucose-6-phosphate synthase | researchgate.net |
| Variation in ring size and hydrophobicity | Influences inhibitory potency and selectivity | PDE4B Inhibition | nih.gov |
| Replacement of piperidine with alkoxy groups | Modulates pharmacological action profile | Analgesic/Sedative Activity | mdpi.com |
| Introduction of -OCH3 and -Cl groups | Intended to improve overall biological activity | General Biological Screening | juniperpublishers.com |
Bioisosteric Replacement Strategies within Pyrrolo[3,4-b]pyridine Systems for Scaffold Optimization
Bioisosteric replacement is a powerful strategy in drug design used to optimize lead compounds by substituting one atom or functional group with another that has similar physical or chemical properties, with the goal of improving efficacy, selectivity, or metabolic stability. spirochem.commdpi.com This approach has been effectively applied to pyrrolopyridine and related heterocyclic systems for scaffold optimization.
A classic example of bioisosterism is the replacement of a benzene (B151609) ring with a pyridine (B92270) ring. Pyridine moieties can act as hydrogen bond acceptors and improve aqueous solubility, which can significantly alter a compound's interaction with its target and its pharmacokinetic profile. mdpi.com In one study, the central benzene ring of the kinase inhibitor cabozantinib (B823) was replaced with a pyridine ring, leading to a new analogue with potent inhibitory activity comparable to the parent drug. mdpi.com This demonstrates how a subtle change can maintain desired biological activity while creating a novel chemical entity.
This strategy has also been applied directly to scaffolds similar to pyrrolo[3,4-b]pyridine. For instance, the pyridine pharmacophore in pyrido[3,4-b]homotropane was replaced with bioisosteric pyridazine (B1198779) and pyrimidine (B1678525) nuclei to generate novel ligands for nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov The study found that this replacement resulted in a significant change in binding affinity for specific nAChR subtypes, highlighting the sensitivity of biological targets to such structural modifications. nih.gov
Related concepts like "scaffold hopping" also contribute to scaffold optimization. This involves more drastic changes to the core structure while aiming to retain the key pharmacophoric features necessary for biological activity. mdpi.comnih.gov A scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors, demonstrating the utility of exploring alternative core structures. nih.gov These strategies are crucial for navigating intellectual property landscapes and discovering next-generation therapeutic agents based on the pyrrolopyridine framework.
Future Perspectives and Emerging Trends in Octahydro 1h Pyrrolo 3,4 B Pyridin 2 One Research
Innovations in Green Chemistry Approaches for Scaffold Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like octahydro-1H-pyrrolo[3,4-b]pyridin-2-one, aiming to reduce environmental impact and improve efficiency. researchgate.net A major focus is the development of catalytic methods that are both sustainable and effective.
Recent advances in the environmentally friendly synthesis of aromatic N-heterocycles highlight the use of catalytic methods and non-traditional activation techniques. nih.gov These approaches are being adapted for saturated heterocyclic systems. For instance, the use of water as a solvent is a key aspect of green chemistry. researchgate.net While many organic reactions are traditionally carried out in volatile organic solvents, conducting syntheses in aqueous media offers significant environmental benefits. nih.gov Research is ongoing to develop catalytic systems, such as those employing water-tolerant Lewis acids or recyclable solid acid catalysts, that can function efficiently in water for the synthesis of heterocyclic compounds. nih.gov
Furthermore, techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction times and reduce energy consumption. Microwave-assisted organic synthesis, in particular, has shown great promise in the rapid and efficient production of various heterocyclic scaffolds. mdpi.comchemijournal.com The application of these green techniques to the synthesis of the this compound core is an active area of investigation, with the goal of developing more sustainable and economical synthetic routes. researchgate.netchemijournal.com The use of biocatalysts, such as enzymes, also represents a promising green approach, offering high selectivity under mild reaction conditions.
Advancements in Asymmetric Synthetic Methodologies for Enhanced Enantiomeric Control
The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric synthetic methods crucial. For this compound, which contains multiple stereocenters, achieving high enantiomeric control is a primary objective.
A variety of strategies have been developed for the asymmetric synthesis of pyrrolo[3,4-b]pyridine derivatives. One established method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. ethz.chresearchgate.net For instance, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated with the recovery and reuse of the chiral auxiliary naproxen (B1676952). ethz.chnih.gov
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. mdpi.combeilstein-journals.orgbeilstein-journals.org This approach has been successfully applied to the enantioselective synthesis of complex heterocyclic structures. mdpi.com For example, an organocatalyzed three-component cascade reaction has been developed for the asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines]. thieme-connect.com Additionally, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis has been used to obtain chiral pyrrolo[3,4-b]pyridines with high enantioselectivities. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Reaction Prediction
Exploration of Novel Chemical Transformations and Reactivity Pathways for the Pyrrolo[3,4-b]pyridine Core
Expanding the toolkit of chemical reactions to modify the this compound core is essential for creating structural diversity and exploring new chemical space. Researchers are actively investigating novel chemical transformations and reactivity pathways for this scaffold.
One area of focus is the late-stage functionalization of the saturated heterocyclic core. Non-directed C(sp3)–H functionalization reactions are of particular interest as they allow for the introduction of new functional groups at positions that are traditionally difficult to access. thieme-connect.com While functionalization at the α-position to the nitrogen atom is more common, methods for β- or γ-C(sp3)–H functionalization are being developed for saturated N-heterocycles. thieme-connect.comacs.org These reactions can provide a more direct route to novel derivatives without the need for pre-functionalized substrates.
Ring expansion and ring-opening reactions represent another avenue for novel transformations. For instance, the reaction of methylidyne radicals with pyrrole (B145914) has been shown to result in a ring expansion to form pyridine (B92270), suggesting that similar transformations could be explored for the pyrrolo[3,4-b]pyridine system. researchgate.net The development of one-pot and multicomponent reactions also continues to be a source of novel transformations, enabling the efficient construction of complex functionalized pyrrolo[3,4-b]pyridine derivatives in a single step. researchgate.netnih.govmdpi.com Understanding the inherent reactivity of the pyrrolo[3,4-b]pyridine core through mechanistic studies will be crucial for the rational design of new and selective chemical transformations. nih.gov
Q & A
Q. How can computational chemistry aid in predicting the bioactivity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
